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Introduction: The Role of ECPMA in Advanced
Lithography

1-Ethylcyclopentyl methacrylate (ECPMA) is an alicyclic methacrylate monomer integral to
the formulation of advanced photoresists, particularly those designed for deep ultraviolet (DUV)
lithography at wavelengths such as 193 nm.[1][2] Its molecular structure is characterized by a
methacrylate functional group, an ethyl substituent, and a cyclopentyl ring.[3] This unique
architecture imparts several critical properties to the final resist polymer. The bulky, cyclic
nature of the ethylcyclopentyl group enhances the polymer's resistance to plasma etching, a
crucial step in semiconductor manufacturing.[1] Furthermore, it contributes to the overall
thermal stability and mechanical strength of the polymer.[1][3]

ECPMA is typically co-polymerized with other monomers to create a polymer backbone that is
insoluble in a developer solution. This backbone is then formulated with a Photoacid Generator
(PAG) and a casting solvent. Upon exposure to DUV radiation, the PAG releases a strong acid,
which, during a subsequent post-exposure bake (PEB), catalyzes a deprotection reaction in the
polymer, rendering the exposed regions soluble. This change in solubility allows for the creation
of high-resolution patterns.[4] The choice of ECPMA as a leaving group monomer has been
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shown to significantly increase the dissolution rate of the resist compared to bulkier adamantyl-
containing monomers, enabling finer feature definition.[4]

This document provides a comprehensive guide to the spin coating process for ECPMA-based
resists, detailing the underlying principles, critical parameters, and step-by-step protocols to
achieve uniform, high-quality thin films.

The Spin Coating Process: From Liquid to Solid
Film

Spin coating is a fundamental technique for depositing uniform thin films onto flat substrates.[5]
[6] The process leverages centrifugal force to spread a liquid resist solution, while solvent

evaporation solidifies the film.[6] Understanding the distinct stages and controlling the
associated parameters is paramount for achieving reproducible results.

The process can be broken down into four key stages:

e Dispense: A controlled volume of the photoresist solution is dispensed onto the center of the
substrate. This can be done statically (before spinning) or dynamically (during a slow
rotation).

e Spin-Up (Acceleration): The substrate rapidly accelerates to a set rotational speed. The
majority of the excess resist is flung from the substrate during this stage.

o Spin-Off (Constant Speed): The substrate rotates at a constant high speed. Fluid flows
radially outward due to centrifugal force, while solvent evaporation begins to increase the
viscosity of the remaining fluid. The final film thickness is largely determined during this
stage.

o Evaporation (Drying): Once the film is sufficiently thin, viscous forces dominate over
centrifugal force, and further thinning by fluid flow ceases. The final stage is dominated by
solvent evaporation, which solidifies the film.[7]

The final thickness of the film (hf) is primarily a function of the spin speed (w) and the solution's
viscosity (n), with the general relationship being that a higher spin speed results in a thinner
film.[8]
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Critical Parameters and Optimization

Achieving the target film thickness and uniformity requires careful control over several
interconnected parameters. These must be optimized for each specific resist formulation and
substrate combination.

Spin Speed and Acceleration

This is the most common parameter used to control film thickness. The final thickness is
inversely proportional to the square root of the final spin speed (hf « 1/Vw).[8] A typical spin
speed range for photoresists is 1000 to 4000 RPM, which can produce films around 1 pm thick.
[6] A rapid acceleration helps in achieving better uniformity across the wafer.

Solution Properties (Viscosity & Solid Content)

The viscosity of the resist solution, determined by the polymer's molecular weight and the solid
content dissolved in the solvent, directly impacts film thickness.[9][10] Higher viscosity and
higher solid content lead to thicker films at a given spin speed. It is crucial to ensure the resist
is at thermal equilibrium with the processing environment, as temperature fluctuations can alter
viscosity.

Post-Apply Bake (PAB) | Soft Bake

After spin coating, a PAB is performed on a hot plate. This step is critical for two primary
reasons:

e Solvent Removal: It drives off the residual casting solvent from the film.[6][11] Incomplete
solvent removal can alter the resist's photosensitivity and development characteristics.

e Film Annealing: It anneals the polymer film, reducing internal stresses built up during the
rapid drying of the spin coating process.

The PAB temperature and time must be carefully optimized. Excessive temperature or time can
degrade the photoacid generator (PAG) or cause the polymer to reflow, compromising pattern
fidelity.[11] For methacrylate-based resists, a PAB is typically performed at 90-110°C for 60-90
seconds.[11][12]
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Parameter

Typical Range

Primary Effect on
Film

Causality and
Expert Insight

Spin Speed

500 - 6000 RPM

Thickness

Higher speed
increases centrifugal
force, leading to
greater radial flow and

a thinner final film.[8]

Acceleration

1000 - 10,000 RPM/s

Uniformity

High acceleration
ensures the substrate
reaches its final speed
quickly, minimizing
thickness variations
that can occur during
prolonged ramp-up

times.

Solution Viscosity

Varies by formulation

Thickness

Higher viscosity
increases the fluid's
resistance to flow,
resulting in a thicker
film for a given spin

speed.[9]

PAB Temperature

90 -110°C

Adhesion, Sensitivity

Removes residual
solvent to stabilize the
film.[11] Temperature
must be kept below
the polymer's glass
transition temperature
(Tg) to prevent reflow
and pattern

degradation.[11]

PAB Time

60 - 90 seconds

Adhesion, Sensitivity

Must be sufficient for
complete solvent
evaporation without
causing thermal

degradation of resist
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components like the
PAG.[13]

Detailed Experimental Protocols

These protocols provide a starting point for processing ECPMA-based resists. Note:
Optimization is always required for specific process needs and resist formulations.[12]

Protocol 1: Substrate Preparation

Objective: To ensure a pristine, particle-free surface with proper adhesion characteristics.

Materials:

Substrate (e.g., Silicon wafer)

Acetone (ACS grade)

Isopropyl Alcohol (IPA, ACS grade)

Deionized (DI) water

Nitrogen (N2) gun

Hot plate

Procedure:

e Place the substrate in a beaker with acetone and sonicate for 5 minutes. This removes
organic residues.

o Transfer the substrate to a beaker with IPA and sonicate for 5 minutes to remove acetone
residues.

» Rinse the substrate thoroughly with DI water.

e Dry the substrate under a stream of high-purity nitrogen.
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Perform a dehydration bake on a hot plate set to 180°C for at least 1 minute to remove any
adsorbed moisture from the surface.[12]

Allow the substrate to cool to room temperature before coating.

Protocol 2: Spin Coating & Post-Apply Bake

Objective: To deposit a uniform thin film of ECPMA-based resist.

Materials:

Prepared substrate

ECPMA-based photoresist

Spin coater

Hot plate

Procedure:

Center the Substrate: Place the cooled, prepared substrate onto the spin coater chuck and
ensure it is centered. Apply vacuum to secure it.

Dispense Resist: Dispense a sufficient amount of resist to form a puddle covering
approximately 2/3 of the substrate diameter. Avoid introducing air bubbles.

Initiate Spin Program: Start the spin coating process immediately after dispensing. A typical
two-step program is recommended:

o Spread Step: 500 RPM for 10 seconds. (Acceleration: 500 RPM/s). This allows the resist
to spread evenly across the substrate.

o Thinning Step: 3000 RPM for 45 seconds. (Acceleration: 5000 RPM/s). This step
determines the final film thickness.

Transfer to Hot Plate: Once the spin cycle is complete, carefully remove the substrate from
the chuck using wafer tweezers.
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o Post-Apply Bake (PAB): Immediately place the substrate on a hot plate pre-heated to 100°C
for 60 seconds.[11] The transfer should be swift to minimize uncontrolled solvent

evaporation.

o Cool Down: After the bake, remove the substrate and allow it to cool to room temperature on

a level, clean surface. The film is now ready for exposure.

f Spin Coating Program h

Dispense Resist Puddle

Spread Step
(e.g., 500 RPM, 10s)

Thinning Step
(e.g., 3000 RPM, 45s)

End Program

Click to download full resolution via product page

Protocol 3: Generating a Spin Curve

Objective: To empirically determine the relationship between spin speed and film thickness for

a specific resist.
Procedure:

o Prepare a set of identical substrates using Protocol 1.
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» Using the spin coating program from Protocol 2, vary only the "Thinning Step” speed for
each substrate. Use a range of speeds (e.g., 1000, 1500, 2000, 2500, 3000, 3500, 4000
RPM). Keep the time constant (e.g., 45 seconds).

o Perform the PAB on all coated substrates under identical conditions.

e Measure the film thickness of each substrate using an ellipsometer or profilometer.

» Plot the resulting film thickness (nm) as a function of spin speed (RPM). This graph is the

spin curve and is essential for process control.

Troubleshooting Common Spin Coating Defects

Corrective
Defect Appearance Probable Cause(s) .
Action(s)
Too much resist
Thick spot or void at dispensed, or resist Reduce dispense
Center Spot (Chuck )
Mark) the center of the wicked under the volume. Ensure a
ar
substrate. substrate to the clean chuck surface.
chuck.
o Particulate Improve substrate
Radial lines

Comets / Streaks

originating from a

point.

contamination on the
substrate or in the

resist.

cleaning. Filter the
photoresist before

use.

Radial spokes,

Sub-optimal solvent

Increase acceleration

ramp. Process in a

Striations especially visible on evaporation rate; high
] i ) o controlled, low-
thicker films. ambient humidity. o )
humidity environment.
Implement an edge
] bead removal (EBR)
) ] Surface tension )
Thickened rim of ] ] step using a solvent
] effects pulling resist )
Edge Bead resist around the wash if the process

substrate periphery.

back from the edge

during spinning.

tool allows. Increase
final spin speed or

time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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